molecular formula C20H21ClN2O3S B3402505 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1058384-56-7

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3402505
CAS No.: 1058384-56-7
M. Wt: 404.9 g/mol
InChI Key: NVAIILDNEQPLSI-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chloro-substituted benzene ring, an indole moiety, and a sulfonamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various chemical reactions to introduce the chloro, cyclopentanecarbonyl, and benzenesulfonamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The sulfonamide group can enhance the compound’s binding affinity and selectivity by forming additional interactions with the target site . The exact pathways and molecular targets involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide can be compared to other indole derivatives and sulfonamide compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of functional groups, which can provide a broader range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-16-6-3-7-18(12-16)27(25,26)22-17-9-8-14-10-11-23(19(14)13-17)20(24)15-4-1-2-5-15/h3,6-9,12-13,15,22H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAIILDNEQPLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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